![molecular formula C20H23N3O2 B2943966 (1R,5S)-3-(pyridin-3-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320886-94-8](/img/structure/B2943966.png)
(1R,5S)-3-(pyridin-3-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-3-(pyridin-3-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a chemical compound that belongs to the class of azabicyclooctanes. It has gained significant attention in scientific research due to its potential application in the treatment of various diseases. 2.1]octane-8-carboxamide.
Wissenschaftliche Forschungsanwendungen
Enantiomerically Pure Bicyclic Pyrrolidine Derivatives
(1S, 5S)-2-Azabicyclo[3.3.0]octane, a structurally similar compound to the one , has been synthesized and used as a chiral auxiliary in Michael-type reactions via enamines. This demonstrates the compound's potential in asymmetric syntheses and as a chiral building block in organic chemistry (Martens & Lübben, 1991).
Potential Treatment for Cognitive Deficits in Schizophrenia
A similar compound, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, has been identified as a potential treatment for cognitive deficits in schizophrenia. This compound is a potent and selective alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR) agonist (Wishka et al., 2006).
Reactivity with Bases
The azabicyclic compounds, including the 8-azabicyclo[3.2.1]octane series, show interesting reactivity with various bases. This reactivity involves pyrrolidine ring opening and subsequent transformations, indicating their potential in organic synthesis and as intermediates in chemical reactions (Ershov et al., 2001).
Use in Metabolic and Excretory Pathway Studies
The metabolism and excretion of similar compounds, such as N-(3R)-1-azabicyclo[2.2.2]oct-3-ylfuro[2,3-c]pyridine-5-carboxamide, have been studied in preclinical settings, indicating their use in understanding pharmacokinetics and pharmacodynamics in drug development (Shaffer et al., 2006).
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-4-2-5-15(10-14)22-20(24)23-16-7-8-17(23)12-19(11-16)25-18-6-3-9-21-13-18/h2-6,9-10,13,16-17,19H,7-8,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBIICNWTFWWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3-(pyridin-3-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2943884.png)
![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2943888.png)
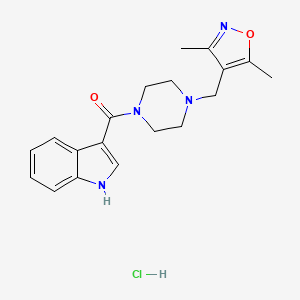
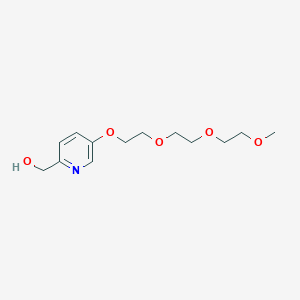
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943891.png)
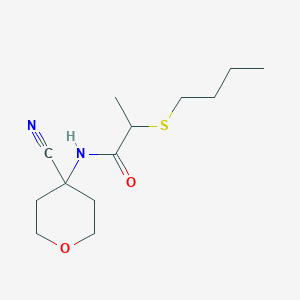
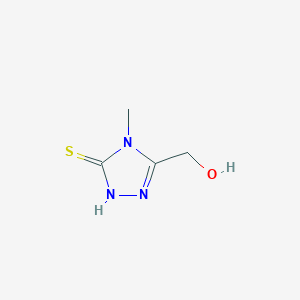


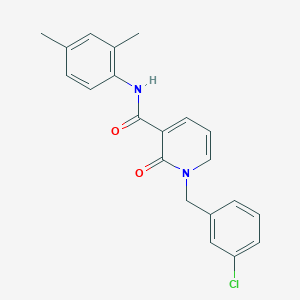
![1-(4-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2943903.png)

![N-(2,6-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2943905.png)
![2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2943906.png)